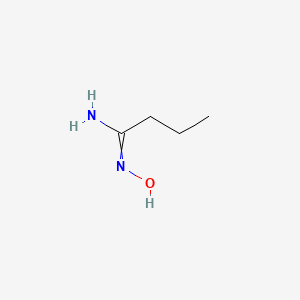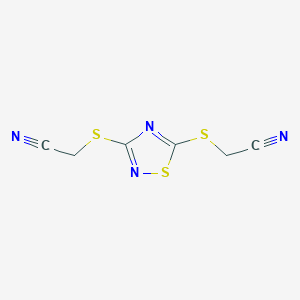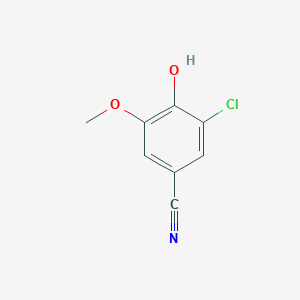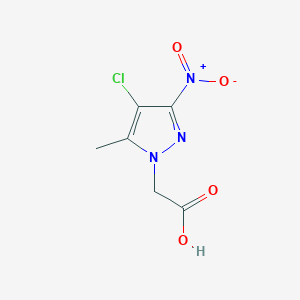
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Vue d'ensemble
Description
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated hydrocarbon with the molecular formula C5H4Br2F6. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability .
Applications De Recherche Scientifique
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving halogenated hydrocarbons and their biological interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
Target of Action
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated hydrocarbon The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. It’s known that the compound has a density of 1991 g/mL at 25 °C .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane can be synthesized through the halogenation of hexafluoropentane. The reaction typically involves the use of bromine as the halogenating agent under controlled conditions. The process requires careful handling of reagents and maintenance of specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form hexafluoropentane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially dehalogenated fluoropentanes.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dibromo-1,1,3,3,5,5-hexafluorobutane
- 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propriétés
IUPAC Name |
1,5-dibromo-1,1,3,3,5,5-hexafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBGGTVDWPIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)Br)(F)F)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371596 | |
| Record name | 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-83-5 | |
| Record name | 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)











